(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine
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Overview
Description
“(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine,” also known as “TFMPE,” is a chiral amine compound. Its chemical structure consists of a phenyl ring with a trifluoromethoxy (CF₃O) substituent and an amino group (NH₂) attached to an ethyl chain. The stereochemistry of the amino group is specified as (S)-configuration.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr): TFMPE can be synthesized via SNAr reaction between 2-(trifluoromethoxy)aniline and an appropriate electrophile (e.g., alkyl halide or acyl chloride). The reaction proceeds under basic conditions, resulting in the formation of TFMPE.
Resolution of Racemic Mixture: Enantiopure TFMPE can be obtained by resolving the racemic mixture using chiral resolving agents or chromatography.
Industrial Production:: Industrial-scale production of TFMPE involves the SNAr route due to its efficiency and scalability.
Chemical Reactions Analysis
TFMPE undergoes various chemical reactions:
Oxidation: TFMPE can be oxidized to its corresponding imine or amine oxide.
Reduction: Reduction of TFMPE yields the corresponding secondary amine.
Substitution: TFMPE participates in nucleophilic substitution reactions, such as alkylations or acylations. Common reagents include strong bases (e.g., sodium hydride), electrophiles (alkyl halides), and oxidizing agents (e.g., hydrogen peroxide).
Major products:
- Oxidation: TFMPE imine or amine oxide
- Reduction: Secondary amine
- Substitution: Alkylated or acylated TFMPE derivatives
Scientific Research Applications
TFMPE finds applications in various fields:
Medicine: TFMPE and its derivatives are investigated as potential drugs due to their interactions with neurotransmitter receptors (e.g., serotonin receptors).
Chemical Synthesis: TFMPE serves as a building block for the synthesis of other compounds.
Agrochemicals: TFMPE derivatives may have pesticidal properties.
Mechanism of Action
The exact mechanism of TFMPE’s effects depends on its specific target. For example:
Neurotransmitter Receptors: TFMPE may act as an agonist or antagonist at certain receptors, affecting neurotransmission.
Enzymes: TFMPE derivatives could inhibit or modulate specific enzymes.
Comparison with Similar Compounds
TFMPE’s uniqueness lies in its trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:
2-(Trifluoromethoxy)aniline: The precursor for TFMPE synthesis.
Other Chiral Amines: Compare TFMPE’s stereochemistry and functional groups.
Biological Activity
(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine, a compound characterized by its trifluoromethoxy substituent, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological mechanisms, pharmacodynamics, and relevant case studies associated with this compound.
The trifluoromethoxy group enhances the lipophilicity of this compound, facilitating its interaction with hydrophobic regions of proteins and enzymes. This property is crucial for modulating the activity of various biomolecules, leading to diverse biological effects. The compound's mechanism of action primarily involves:
- Receptor Interaction : It binds to specific receptors, potentially influencing neurotransmitter systems and signaling pathways.
- Enzyme Modulation : The compound exhibits enzyme inhibition capabilities, which may affect metabolic processes within cells.
Biological Activities
Research indicates that this compound may have several biological activities, including:
- Neuropharmacological Effects : Its structural similarities to other neuroactive compounds suggest potential applications in treating neurodegenerative diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
Data Table: Biological Activity Overview
Study on Neuroprotective Effects
A study conducted on the neuroprotective properties of this compound revealed that it could mitigate neuronal damage in models of oxidative stress. The compound demonstrated a significant reduction in cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Anticancer Activity Assessment
In vitro assays showed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis and disrupt cell cycle progression. Notably, the compound exhibited selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Research Findings
Recent findings emphasize the importance of the trifluoromethoxy group in enhancing the compound's biological activity. Studies have shown that:
- Lipophilicity : The enhanced lipophilicity allows better membrane penetration and interaction with intracellular targets.
- Selectivity : The compound displays selective binding to sigma receptors, which are implicated in various neurological functions and have been targeted for drug development.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
InChI Key |
XDQINUYPIQISSS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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